2-Cyanobenzyl 2H-chromene-3-carboxylate
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Overview
Description
2-Cyanobenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The compound has a molecular formula of C18H13NO3 and a molecular weight of 291.301 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions are generally mild, and the process yields high amounts of the desired product. The reaction can be summarized as follows:
Reactants: Diethyl malonate and aromatic aldehydes.
Catalyst: Piperidine.
Conditions: Mild reaction conditions with shorter reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyanobenzyl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A closely related compound with similar structural features and biological activities.
4H-chromene-3-carboxylate: Another related compound with a different arrangement of atoms but similar chemical properties.
Coumarins: A class of compounds that share the chromene scaffold and exhibit a wide range of biological activities.
Uniqueness
2-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(2-cyanophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c19-10-14-6-1-2-7-15(14)11-22-18(20)16-9-13-5-3-4-8-17(13)21-12-16/h1-9H,11-12H2 |
InChI Key |
JJRQZTINIXCFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
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